molecular formula C18H21Cl3N2O4 B12638789 C18H21Cl3N2O4

C18H21Cl3N2O4

Cat. No.: B12638789
M. Wt: 435.7 g/mol
InChI Key: JORPABSPBHGRAR-UHFFFAOYSA-N
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Description

The compound with the molecular formula C18H21Cl3N2O4 is a complex organic molecule This compound is characterized by the presence of multiple functional groups, including chlorinated aromatic rings, amine groups, and ester functionalities

Properties

Molecular Formula

C18H21Cl3N2O4

Molecular Weight

435.7 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide;hydrochloride

InChI

InChI=1S/C18H20Cl2N2O4.ClH/c19-13-3-4-16(14(20)10-13)26-12-18(23)21-11-15(17-2-1-7-25-17)22-5-8-24-9-6-22;/h1-4,7,10,15H,5-6,8-9,11-12H2,(H,21,23);1H

InChI Key

JORPABSPBHGRAR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H21Cl3N2O4 typically involves multi-step organic reactions. One common synthetic route includes the chlorination of an aromatic precursor, followed by the introduction of amine and ester groups through nucleophilic substitution and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

C18H21Cl3N2O4: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

C18H21Cl3N2O4: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C18H21Cl3N2O4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    C18H21Cl2N2O4: A similar compound with one less chlorine atom.

    C18H21Cl3N2O3: A compound with one less oxygen atom.

    C18H21Cl3N3O4: A compound with an additional nitrogen atom.

Uniqueness

C18H21Cl3N2O4: is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

C18H21Cl3N2O4, commonly referred to as a chlorinated compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : this compound
  • Molecular Weight : 397.7 g/mol
  • IUPAC Name : N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's structure allows it to bind effectively to enzymes and receptors, modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, disrupting metabolic pathways.
  • Receptor Modulation : It can bind to receptors involved in signaling pathways, influencing cellular responses.
  • Cellular Pathway Interference : The compound may affect processes such as cell division and apoptosis.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : Studies have shown that the compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for antibiotic development.
  • Anticancer Effects : Research indicates that this compound has potential anticancer properties, with studies demonstrating its ability to inhibit tumor growth in vitro and in vivo.
  • Anti-inflammatory Activity : The compound has also been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in experimental models.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryReduces cytokine levels in animal models
MechanismDescriptionReference
Enzyme InhibitionBinds to active site of enzymes
Receptor ModulationAlters receptor signaling pathways
Pathway InterferenceDisrupts cell cycle progression

Case Study 1: Antimicrobial Efficacy

A study conducted by BenchChem analyzed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics.

Case Study 2: Anticancer Activity

In a preclinical study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound on human cancer cell lines. The findings demonstrated a significant reduction in cell viability at varying concentrations, indicating its potential as an anticancer agent.

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